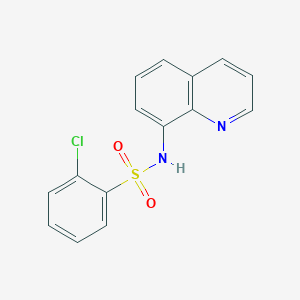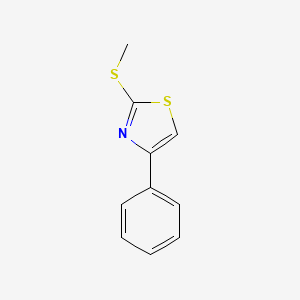
2-Methylthio-4-phenyl-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthio-4-phenyl-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a methylthio group (-SCH3) attached to the second carbon and a phenyl group (-C6H5) attached to the fourth carbon of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-4-phenyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-phenylthiazole with sodium methylthiolate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
C6H5C3H2Br+NaSCH3→C6H5C3H2SCH3+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthio-4-phenyl-thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiazole without the methylthio group.
Substitution: Nitrated or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-Methylthio-4-phenyl-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Methylthio-4-phenyl-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)aniline: Another thiazole derivative with a similar structure but different functional groups.
4-Phenylthiazole: Lacks the methylthio group, resulting in different chemical properties.
2-Methylthio-2-imidazoline: Contains a similar methylthio group but has an imidazoline ring instead of a thiazole ring.
Uniqueness
2-Methylthio-4-phenyl-thiazole is unique due to the presence of both a methylthio group and a phenyl group on the thiazole ring
Propriétés
Formule moléculaire |
C10H9NS2 |
|---|---|
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H9NS2/c1-12-10-11-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
UCLTXHQWNOTMBR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


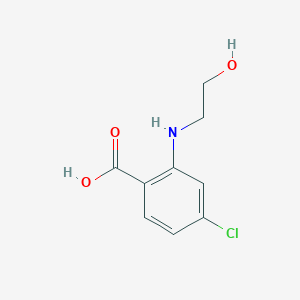
![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B8670543.png)
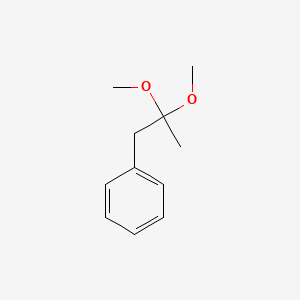
![[4-(1-aminopropyl)phenyl]methanol](/img/structure/B8670567.png)
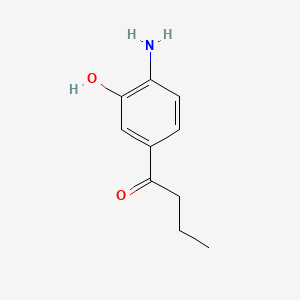
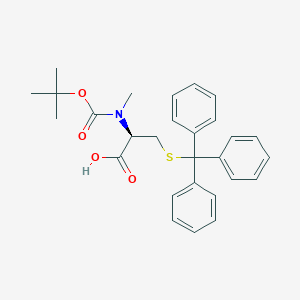
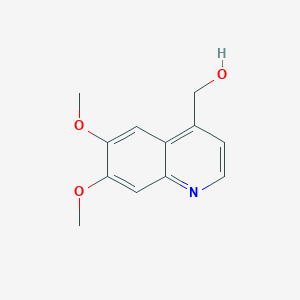
![(2S)-1-[(1S)-1-Phenylethyl]-2-azetidinecarboxylic acid](/img/structure/B8670591.png)
![1-[2-(2-Chlorophenyl)ethyl]piperidin-4-one](/img/structure/B8670628.png)
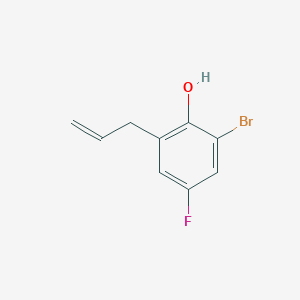
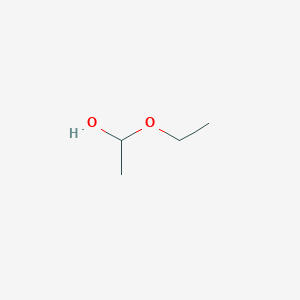
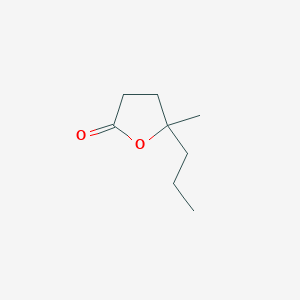
![N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B8670653.png)
